molecular formula C21H18N4O3S2 B2576981 3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide CAS No. 1797334-54-3

3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

Cat. No. B2576981
M. Wt: 438.52
InChI Key: LYOZPYSCUWPMEA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .


Molecular Structure Analysis

The molecular formula of this compound is C22H18N4O2S, and it has a molecular weight of 402.47. The structure of similar compounds has been confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

One notable application of related benzenesulfonamide derivatives is in photodynamic therapy (PDT) for cancer treatment. Compounds with structural similarities have been synthesized and characterized, showing promising properties as photosensitizers. Their efficacy in generating singlet oxygen and appropriate photodegradation quantum yields make them potential candidates for Type II photosensitizers in PDT, offering a non-invasive treatment option for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Benzenesulfonamide derivatives have been explored for their role as enzyme inhibitors, targeting specific enzymes for potential therapeutic benefits. For instance, compounds structurally related to 3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors have shown potential in blocking the pathway after oral administration, which could be relevant for addressing neurological diseases and disorders related to neuronal injury (Röver et al., 1997).

Antimicrobial Activity

Another significant application is the compound's antimicrobial properties. New derivatives have been synthesized, exhibiting considerable antibacterial activity against various pathogens. This suggests potential use in developing new antimicrobial agents to combat resistant bacterial strains, addressing the growing concern over antibiotic resistance (Patel & Agravat, 2009).

Chemical Synthesis and Medicinal Chemistry

Benzenesulfonamide compounds have also been instrumental in chemical synthesis and medicinal chemistry, serving as key intermediates or reactants in the preparation of various heterocyclic compounds. These compounds have potential applications in drug discovery and development, illustrating the versatility and importance of benzenesulfonamide derivatives in synthetic chemistry and as potential therapeutic agents (Farag et al., 2011).

properties

IUPAC Name

3-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-28-18-5-2-6-19(12-18)30(26,27)25-16-9-7-15(8-10-16)20-14-29-21(24-20)23-17-4-3-11-22-13-17/h2-14,25H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOZPYSCUWPMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide

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